molecular formula C16H14N2O2S2 B12253752 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B12253752
M. Wt: 330.4 g/mol
InChI Key: WZEQPCZZKZKVNZ-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and pyridine moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties .

Properties

Molecular Formula

C16H14N2O2S2

Molecular Weight

330.4 g/mol

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C16H14N2O2S2/c1-21-16-14(3-2-5-17-16)15(19)18-8-13-7-12(10-22-13)11-4-6-20-9-11/h2-7,9-10H,8H2,1H3,(H,18,19)

InChI Key

WZEQPCZZKZKVNZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=CC(=CS2)C3=COC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene ring, followed by further functionalization to introduce the furan and pyridine moieties.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step in the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, thiols, alcohols, and various substituted pyridine derivatives. These products can be further utilized in the synthesis of more complex molecules or for specific applications in medicinal chemistry .

Scientific Research Applications

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes and receptors involved in disease progression, leading to its therapeutic effects. For example, it may inhibit kinases or modulate estrogen receptors, contributing to its anticancer and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene, furan, and pyridine derivatives, such as:

Uniqueness

What sets N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide apart is its unique combination of three different heterocyclic moieties, each contributing to its diverse chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound in both research and industry .

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